molecular formula C14H15N B13040171 (R)-Phenyl(P-tolyl)methanamine

(R)-Phenyl(P-tolyl)methanamine

Cat. No.: B13040171
M. Wt: 197.27 g/mol
InChI Key: UHPQFNXOFFPHJW-CQSZACIVSA-N
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Description

®-Phenyl(P-tolyl)methanamine is an organic compound that features a phenyl group and a p-tolyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Phenyl(P-tolyl)methanamine typically involves the reaction of phenylmethanamine with p-tolyl derivatives under controlled conditions. One common method is the reductive amination of benzaldehyde with p-toluidine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding ®-Phenyl(P-tolyl)methanamine with high purity .

Industrial Production Methods

On an industrial scale, the production of ®-Phenyl(P-tolyl)methanamine may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation of nitro compounds to amines. The process is conducted under high pressure and temperature to achieve efficient conversion and high yields .

Chemical Reactions Analysis

Types of Reactions

®-Phenyl(P-tolyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Phenyl(P-tolyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Phenyl(P-tolyl)methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic pathways, influencing biochemical processes. Its aromatic structure allows it to engage in π-π interactions and hydrogen bonding with target molecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Phenyl(P-tolyl)methanamine is unique due to the presence of both phenyl and p-tolyl groups, which confer distinct chemical and physical properties. This dual aromatic structure enhances its ability to participate in diverse chemical reactions and increases its potential for various applications in research and industry .

Properties

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

(R)-(4-methylphenyl)-phenylmethanamine

InChI

InChI=1S/C14H15N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h2-10,14H,15H2,1H3/t14-/m1/s1

InChI Key

UHPQFNXOFFPHJW-CQSZACIVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H](C2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)N

Origin of Product

United States

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